4-Chloro-2-methylphenol

Catalog No.
S580064
CAS No.
1570-64-5
M.F
C7H7ClO
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylphenol

CAS Number

1570-64-5

Product Name

4-Chloro-2-methylphenol

IUPAC Name

4-chloro-2-methylphenol

Molecular Formula

C7H7ClO

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3

InChI Key

RHPUJHQBPORFGV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)O

Solubility

less than 1 mg/mL at 59° F (NTP, 1992)
0.03 M
Sol in petroleum ether
In water, 4.00X10+3 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.23

Synonyms

4-Chloro-o-cresol; 4-Chloro-2-cresol; 4-Chloro-2-methylphenol; 4-Chloro-o-cresol5-Chloro-2-hydroxytoluene; NSC 2851; PCOC; p-Chloro-o-cresol

Canonical SMILES

CC1=C(C=CC(=C1)Cl)O

Biodegradation:

  • Microbial breakdown: One key area of research involving 4-chloro-2-methylphenol focuses on its biodegradation by microorganisms. A study published in the journal Applied and Environmental Microbiology identified a specific strain of bacteria, Ochrobactrum anthropi, isolated from activated sludge, that can effectively degrade 4-chloro-2-methylphenol. The study also explored the metabolic pathway involved in this degradation process, revealing an inducible pathway via a modified ortho-cleavage route []. This research contributes to the understanding of bioremediation processes for removing harmful pollutants from wastewater and contaminated environments.

Environmental Studies:

  • Fate and transport: Another area of scientific research investigates the fate and transport of 4-chloro-2-methylphenol in the environment. This includes studies on its persistence, mobility, and potential for bioaccumulation in various ecosystems. Understanding these factors is crucial for assessing the environmental impact of 4-chloro-2-methylphenol and developing strategies to mitigate its potential risks.

Additionally:

  • Limited research: While research on 4-chloro-2-methylphenol exists, it is generally less extensive compared to other commonly studied chemicals. This highlights the need for further investigation into its various properties and potential applications.

4-Chloro-2-methylphenol, with the chemical formula C₇H₇ClO and a molecular weight of 150.58 g/mol, is a chlorinated phenolic compound. It is classified as an organic compound where the chlorine atom is substituted at the para position relative to the hydroxyl group on the aromatic ring, making it a derivative of o-cresol. This compound appears as a white crystalline solid and is known for its antiseptic properties, often utilized in various industrial applications.

4-Chloro-2-methylphenol is a corrosive and toxic compound []. It can cause irritation and burns to the skin, eyes, and respiratory tract upon contact or inhalation [].

  • Toxicity: Studies suggest it is toxic by inhalation []. Specific data on the level of toxicity is limited.
  • Flammability: Combustible material. Flash point data is not readily available.
  • Reactivity: Can react with strong acids and bases, releasing heat [].
, particularly in the presence of light and water. Notably, when dissolved in natural waters and exposed to solar light, it can undergo phototransformation, leading to dechlorination and ring-opening products . Additionally, it can be effectively degraded through advanced oxidation processes such as electro-Fenton and photoelectro-Fenton methods . The degradation mechanisms involve hydroxyl radicals that attack the aromatic structure, facilitating breakdown into simpler compounds .

4-Chloro-2-methylphenol can be synthesized through several methods:

  • Chlorination of o-Cresol: The most common method involves chlorinating o-cresol using chlorine gas in the presence of a catalyst.
  • Electrophilic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with chlorine under controlled conditions.
  • Degradation of Herbicides: It can also form as a degradation product from herbicides like 4-chloro-2-methylphenoxyacetic acid, highlighting its environmental relevance .

The applications of 4-chloro-2-methylphenol include:

  • Antiseptic Agent: Used in disinfectants and antiseptic formulations.
  • Industrial Biocide: Employed in various industrial processes to prevent microbial growth.
  • Chemical Intermediate: Serves as an intermediate in the synthesis of other chemical compounds.

Several compounds share structural similarities with 4-chloro-2-methylphenol, including:

Compound NameStructure TypeKey Features
2-MethylphenolPhenolicLess toxic; commonly used as a solvent.
4-Chloro-3-methylphenolChlorinated PhenolicExhibits similar antimicrobial properties but different substitution pattern.
4-ChlorophenolChlorinated PhenolicMore potent antimicrobial but higher toxicity risk.
2-ChlorophenolChlorinated PhenolicUsed in synthesis; less effective as an antiseptic compared to 4-chloro-2-methylphenol.

Uniqueness: The unique positioning of the chlorine atom at the para position relative to the hydroxyl group distinguishes 4-chloro-2-methylphenol from its analogs, influencing its biological activity and chemical reactivity.

Physical Description

P-chloro-o-cresol is a dark red flakes with waxy texture. Insoluble in water.
CRYSTALS.

Color/Form

Needles from petroleum ether
Pale yellow solid

XLogP3

2.8

Boiling Point

432 to 437 °F at 760 mm Hg (NTP, 1992)
209.25 °C
223 °C
231 °C

Flash Point

greater than 235 °F (NTP, 1992)

Density

1.2 g/cu cm
0.48 g/cm³

LogP

2.78 (LogP)
log Kow = 2.78
3.09

Odor

Mild, phenolic odo

Melting Point

118 to 124 °F (NTP, 1992)
51.0 °C
51 °C
46-50 °C

UNII

297V63W9RI

Related CAS

52106-86-2 (hydrochloride salt)

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Mechanism of Action

2-Methyl-4-chlorophenol at high concentration decreased the respiration rate of isolated rat liver mitochondria by inhibiting the NAD-dependent dehydrogenases.
The physiological activities of 22 phenols (including 4-chloro-2-methylphenol) were related to various quantum chemical indexes of the compounds. The three factors that seemed to have the most significance for the activity of the phenols were the energy of the highest occupied molecular orbital and the reduced Mulliken overlap populations relative to the oxygen atom and the C-OH bonds.
Chlorinated phenols ...are very effective (...in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, which is believed to occur at mitochondrial /srp: membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/

Vapor Pressure

0.02 mmHg
2.40X10-2 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 27

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

1570-64-5

Wikipedia

4-chloro-2-cresol

Biological Half Life

0.15 Days

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

PROBABLY BY REACTION OF O-CRESOL WITH SULFURYL CHLORIDE

General Manufacturing Information

Phenol, 4-chloro-2-methyl-: ACTIVE
PHOTOLYSIS OF DILUTE AQUEOUS 4-CHLORO-2-METHYLPHENOXYACETIC ACID (MCPA) SOLUTIONS WITH EITHER SUNLIGHT OR AN INDOOR PHOTOREACTOR YIELDED 4-CHLORO-2-METHYLPHENOL AS THE MAJOR PRODUCT.

Analytic Laboratory Methods

THE DETERMINATION OF PHENOLIC CMPD, INCLUDING 4-CHLORO-2-METHYLPHENOL, IN INDUSTRIAL WASTEWATER SAMPLES BY GAS CHROMATOGRAPHY.
DETERMINATION OF 4-CHLORO-2-METHYLPHENOXYACETIC ACID & ITS METABOLITES, 4-CHLORO-2-METHYLPHENOL & 3-METHYL-5-CHLOROCATECHOL BY GAS CHROMATOGRAPHY (GC)/ELECTRON CAPTURE DETECTION (ECD) & GC/MASS SPECTROSCOPY IN BRUSH, SOIL, & VEGETABLE SAMPLES. RESIDUE LEVELS DOWN TO PPB WERE MEASURED BY ECD & VERIFIED BY MASS FRAGMENTOGRAPHY.
THE DETERMINATION OF 4-CHLORO-2-METHYLPHENOL BY THIN-LAYER CHROMATOGRAPHY.
FOUR BIOLOGICAL TREATMENT PLANTS FOR MUNICIPAL SEWAGE, SITUATED AT DIFFERENT LOCATIONS, WERE EXAMINED FOR THEIR CHLOROPHENOL CONTENT, INCLUDING 4-CHLORO-2-METHYLPHENOL, & THEIR ABILITY TO DEGRADE THESE COMPOUNDS. A ROUTINE METHOD FOR THE ANALYSIS OF BOTH LOW- & HIGH-CHLORINATED PHENOLS WAS DEVELOPED, BASED ON GAS CHROMATOGRAPHY WITH ELECTRON-CAPTURE DETECTION (GC-ECD). THE METHOD WAS EVALUATED BY COMPARING THE GC-ECD RESULTS WITH THOSE OBTAINED BY COMBINED GAS CHROMATOGRAPHY-MASS SPECTROMETRY WITH SELECTED ION-MONITORING OF THE MOLECULAR IONS OF THE SPECIFIC PHENOLS. THE TOTAL PHENOL CONTENT, DETERMINED BY GC-ECD SHOWED A GOOD CORRELATION WITH THE PHENOL NUMBER, OBTAINED BY USING THE 4-AMINOANTIPYRINE METHOD.
For more Analytic Laboratory Methods (Complete) data for 4-CHLORO-2-METHYLPHENOL (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
Zhu et al. Catalytic activation of unstrained C(aryl)-C(aryl) bonds in 2,2 -biphenols. Nature Chemistry, doi: 10.1038/s41557-018-0157-x, published online 5 November 2018

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